3-(2-Iodophenoxy)propanoic acid
Description
3-(2-Iodophenoxy)propanoic acid is an organic compound characterized by a specific arrangement of functional groups: an iodine atom attached to a benzene (B151609) ring at the ortho-position, an ether linkage, and a propanoic acid tail. While detailed research on this exact molecule is limited, its constituent parts are well-studied, allowing for an informed discussion of its potential roles and applications.
Halogenated organic acids are a broad class of compounds where one or more hydrogen atoms on an organic acid molecule have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). The inclusion of a halogen atom, particularly a heavy one like iodine, can significantly influence a molecule's physical and chemical properties. This includes modifying its acidity (pKa), lipophilicity, and metabolic stability.
The subject molecule also belongs to the family of phenoxypropanoic acids. This structural motif is present in various biologically active compounds, including certain types of herbicides and pharmaceuticals. sigmaaldrich.comontosight.ai For instance, derivatives of 2-phenoxypropionic acid are known to have potential as herbicides. sigmaaldrich.com The combination of the phenoxypropanoic acid scaffold with an iodine atom makes this compound a distinct member of this class, differentiating it from its non-halogenated or differently halogenated counterparts.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| CAS Number | Not available |
The true potential of this compound lies in its utility as a versatile building block. Its synthesis would most likely be achieved through the Williamson ether synthesis, a classic and robust method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction would involve treating 2-iodophenol (B132878) with a 3-halopropanoic acid, such as 3-chloropropanoic acid, in the presence of a base. gordon.edu A similar strategy has been successfully used to synthesize related structures like 3-(2-Formylphenoxy)propanoic acid. researchgate.net
Once synthesized, the compound offers two key reactive sites for further chemical transformations:
The Aryl Iodide Group: The carbon-iodine bond is a highly valuable functional handle in modern organic synthesis. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The Carboxylic Acid Group: The propanoic acid moiety provides another site for chemical modification. It can undergo standard reactions like esterification, amidation, or reduction to an alcohol, allowing for its incorporation into larger molecules or attachment to various substrates.
In medicinal chemistry, while this specific compound is not an established therapeutic, its structural elements are present in many important drugs. Phenylpropanoic acid derivatives are famously represented by a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and naproxen. acs.org Furthermore, phenoxypropanoic acid structures are found in drugs like fenofibrate, which is used to manage high cholesterol and triglycerides. researchgate.net The presence of iodine is also noteworthy, as iodinated organic molecules are fundamental to thyroid hormones like triiodothyronine (T3) and are widely used as X-ray contrast agents in medical imaging. wikipedia.org This convergence of pharmacologically relevant motifs suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
A direct and extensive body of research focused solely on this compound is not prominent in the current scientific literature. Its existence is more as a potential synthetic target or intermediate rather than a subject of in-depth study.
However, the research landscape for its constituent parts is vibrant.
Iodinated Phenylalkanoic Acids: There is research into related compounds like 3-(2-iodophenyl)propionic acid and its bromo-analogue, which are used as intermediates in pharmaceutical synthesis. chemicalbook.comsigmaaldrich.comgoogle.com
Phenoxypropanoic Acids: This class is well-documented, with studies ranging from their synthesis and herbicidal activity to their use in developing drugs for metabolic disorders. sigmaaldrich.comontosight.aigoogle.com
Precursors for Advanced Materials: Research on the related compound 3-(2-Formylphenoxy)propanoic acid, synthesized as a building block for materials with non-linear optical (NLO) properties, highlights a potential, yet unexplored, application for its iodinated analog. researchgate.net The specific electronic properties conferred by the iodine atom could lead to novel materials with interesting photophysical characteristics.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₉IO₃ |
| 2-Iodophenol | C₆H₅IO |
| 3-Chloropropanoic acid | C₃H₅ClO₂ |
| 3-(2-Formylphenoxy)propanoic acid | C₁₀H₁₀O₄ |
| 2-Phenoxypropionic acid | C₉H₁₀O₃ |
| 3-(2-Iodophenyl)propionic acid | C₉H₉IO₂ |
| 3-(2-Bromophenyl)propionic acid | C₉H₉BrO₂ |
| Ibuprofen | C₁₃H₁₈O₂ |
| Naproxen | C₁₄H₁₄O₃ |
| Fenofibrate | C₂₀H₂₁ClO₄ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-iodophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIIUZKYRIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of 3 2 Iodophenoxy Propanoic Acid
Reactivity of the Iodo Group
The carbon-iodine bond on the aromatic ring is a key site for a variety of synthetic transformations, particularly for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex. diva-portal.org
In 3-(2-Iodophenoxy)propanoic acid, the phenoxy and propanoic acid groups are not strongly electron-withdrawing. Therefore, direct nucleophilic substitution of the iodo group is expected to be challenging under standard SNAr conditions. Forcing conditions, such as high temperatures and pressures, or the use of potent catalysts like copper salts (in Ullmann-type reactions), would likely be necessary to facilitate the substitution of the iodo group with nucleophiles like amines, alkoxides, or cyanides. Without strong activation, this pathway is generally less favorable than the palladium-catalyzed reactions discussed next. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new C-C bonds. The high reactivity of aryl iodides compared to bromides or chlorides allows these couplings to occur under relatively mild conditions. nih.govnih.govrsc.org
Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.org this compound would react with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The carboxylic acid group would likely need to be protected as an ester to prevent interference with the basic conditions of the reaction.
Sonogashira Reaction: The Sonogashira coupling reaction pairs an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. sigmaaldrich.com This reaction would enable the introduction of an alkynyl substituent at the position of the iodine atom, yielding an arylethyne derivative of this compound. These products are valuable intermediates for further synthetic transformations. sigmaaldrich.com
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov Reacting this compound with alkenes such as acrylates, styrenes, or other vinyl compounds would lead to the formation of a new carbon-carbon double bond, extending the carbon framework. An analogous compound, 2-iodoanisole, participates in Heck arylations, suggesting this pathway is viable. acs.org
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Potential Product Structure |
|---|---|---|---|---|
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | ![]() |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | ![]() |
| Heck | Styrene | Pd(OAc)₂ | Et₃N, K₂CO₃ | ![]() |
Reductive Dehalogenation Studies
Reductive dehalogenation, or deiodination, is the process of removing the iodine atom and replacing it with a hydrogen atom. This transformation would convert this compound into 3-phenoxypropanoic acid. This can be achieved through various methods, including:
Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.
Radical-Induced Deiodination: Certain radical reaction conditions, for example using alkaline methanol, can effect the removal of iodine from an aryl ring. nih.gov
Enzymatic Deiodination: In biological contexts, enzymes known as deiodinases catalyze the reductive removal of iodine from aromatic rings, such as in thyroid hormones. nih.govacs.orgceon.rs While not a standard synthetic method, it highlights a biochemical pathway for such transformations.
Transformations of the Carboxylic Acid Functionality
The propanoic acid side chain offers another reactive handle for chemical modification, primarily through reactions at the carboxyl group.
Esterification Reactions and Ester Derivatives
Carboxylic acids readily undergo esterification by reacting with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction, known as Fischer esterification, is a reversible equilibrium-driven process. To achieve high yields of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. researchgate.net The esterification of propanoic acid and its derivatives is a well-documented process. researchgate.netrsc.orgresearchgate.net this compound can be converted into a variety of ester derivatives, which can be useful for protecting the carboxylic acid during other transformations or for modifying the molecule's physical properties.
| Alcohol | Ester Product Name | Typical Conditions |
|---|---|---|
| Methanol | Methyl 3-(2-iodophenoxy)propanoate | CH₃OH, H₂SO₄ (cat.), heat |
| Ethanol | Ethyl 3-(2-iodophenoxy)propanoate | CH₃CH₂OH, H₂SO₄ (cat.), heat |
| Isopropanol | Isopropyl 3-(2-iodophenoxy)propanoate | (CH₃)₂CHOH, H₂SO₄ (cat.), heat |
Amide Formation and Amide Derivatives
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic and medicinal chemistry. This reaction typically requires the "activation" of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common methods for amide formation include:
Conversion to an Acyl Chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.
Use of Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions.
These methods would allow for the synthesis of a diverse array of primary, secondary, and tertiary amides from this compound.
| Amine | Amide Product Name | Typical Reagents |
|---|---|---|
| Ammonia (NH₃) | 3-(2-Iodophenoxy)propanamide | 1. SOCl₂ 2. Excess NH₃ |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-(2-iodophenoxy)propanamide | EDC, (CH₃CH₂)₂NH |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-(2-iodophenoxy)propanamide | DCC, C₆H₅NH₂ |
Reduction to Alcohols and Aldehydes
The carboxylic acid moiety of this compound can be reduced to a primary alcohol or an aldehyde, providing entry to a different class of functionalized derivatives.
The reduction of carboxylic acids to primary alcohols is a common transformation in organic synthesis. For this compound, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. chemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, due to the high reactivity of LiAlH₄ with protic solvents like water and alcohols. chemguide.co.ukchemguide.co.uk The initial product is an aluminum alkoxide complex, which is then hydrolyzed with dilute acid to yield the corresponding primary alcohol, 3-(2-iodophenoxy)propan-1-ol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. chemguide.co.uk Therefore, stopping the reduction at the aldehyde stage requires specific reagents and conditions. While direct reduction is difficult, a common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using less reactive hydride reagents.
A related compound, 3-(2-formylphenoxy)propanoic acid, which is the aldehyde corresponding to the oxidation of the alcohol product, has been synthesized and characterized. researchgate.net This suggests the feasibility of accessing the aldehyde from the carboxylic acid, likely through a multi-step process involving initial reduction to the alcohol followed by controlled oxidation.
Modifications of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is a key structural feature that can be targeted for cleavage or further functionalization.
Cleavage of the aryl-alkyl ether bond in the phenoxy group can be achieved under various conditions, typically requiring strong reagents. Boron tribromide (BBr₃) is a widely used reagent for the cleavage of aryl methyl ethers and can be applied to other aryl ethers as well. researchgate.net The mechanism often involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the alkyl carbon, leading to the liberation of a phenol (B47542) and an alkyl bromide. Other methods for ether cleavage include the use of strong acids or other Lewis acids. researchgate.net Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of ethers, representing a biochemical approach to this transformation. nih.gov
While direct functionalization of the ether linkage itself is less common, the aromatic ring of the phenoxy group can be a site for further modification through electrophilic aromatic substitution reactions. The presence of the ether oxygen and the iodine atom will direct incoming electrophiles to specific positions on the benzene (B151609) ring. However, detailed studies on such functionalization strategies specifically for this compound are not extensively reported in the provided search results.
Cyclization Reactions and Heterocycle Formation
The structure of this compound, with its reactive carboxylic acid and iodo-substituted phenyl ring, provides opportunities for the construction of heterocyclic and fused ring systems through cyclization reactions.
Intramolecular cyclization of propanoic acid derivatives attached to an aromatic nucleus is a known method for forming cyclic ketones. In a related example, 3-carbomethoxyindole-1-propanoic acid undergoes regioselective cyclization to form a pyrrolo[3,2,1-ij]quinoline derivative. clockss.org This type of reaction, often a Friedel-Crafts acylation, typically requires a strong acid or Lewis acid catalyst to promote the electrophilic attack of the activated carboxylic acid group onto the aromatic ring. For this compound, such a reaction could potentially lead to the formation of a six-membered ring containing a ketone and an ether linkage.
The iodo-substituent on the phenyl ring of this compound is a versatile handle for forming carbon-carbon bonds through various cross-coupling reactions, which can be a key step in the synthesis of fused ring systems. Palladium-catalyzed reactions, such as the Suzuki or Heck reaction, could be employed to couple the aryl iodide with a suitable partner, leading to the formation of a new ring fused to the original phenyl group. The synthesis of fused ring compounds is a significant area of research in natural product synthesis. core.ac.uk Although specific examples starting from this compound are not detailed, the principles of using aryl halides in the construction of complex polycyclic systems are well-established. core.ac.ukdiva-portal.org
Advanced Spectroscopic and Chromatographic Characterization of 3 2 Iodophenoxy Propanoic Acid
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 3-(2-Iodophenoxy)propanoic acid. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C9H9IO4), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O). This experimentally determined value is then compared to the theoretical mass. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI), often in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉IO₄ |
| Theoretical Monoisotopic Mass | 307.9596 g/mol |
| Ionization Mode | ESI- |
| Observed Ion | [M-H]⁻ |
| Expected m/z | 306.9524 |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
While standard one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer deeper insights into the molecular architecture of this compound.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning specific proton and carbon signals. A COSY spectrum would reveal correlations between adjacent protons, for instance, mapping the spin-spin coupling between the protons of the propanoic acid chain (-OCH₂CH₂COOH). An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals for the aromatic ring and the aliphatic side chain.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique provides information about the local environment and packing of molecules, which is lost when the compound is dissolved for traditional solution-state NMR. For this compound, ssNMR could reveal the presence of different polymorphs and provide details on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
Elemental Analysis and Thermogravimetric Studies
Elemental analysis provides a fundamental measure of the mass fractions of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₉H₉IO₄. Close agreement between the found and calculated values serves as a confirmation of purity and elemental composition.
Table 3: Theoretical Elemental Composition of this compound
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 35.09 |
| Hydrogen (H) | 2.94 |
| Iodine (I) | 41.19 |
Thermogravimetric Analysis (TGA) is used to study the thermal stability of the compound. In a TGA experiment, the mass of a sample is monitored as a function of increasing temperature. This analysis would reveal the decomposition temperature of this compound, providing information about its stability at elevated temperatures and indicating whether it decomposes in a single step or through multiple stages.
X-ray Crystallography for Solid-State Structure Elucidation
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. This absence of data prevents a detailed discussion of its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state.
For illustrative purposes, the crystallographic analysis of a related compound, 3-(2-Formylphenoxy)propanoic acid, reveals a monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov In this structure, the molecules form centrosymmetric hydrogen-bonded cyclic dimers. researchgate.net It is plausible that this compound could exhibit similar dimeric structures via hydrogen bonding between the carboxylic acid moieties. However, the presence of a bulky iodine atom, as opposed to a formyl group, would undoubtedly influence the crystal packing and intermolecular contacts. Without experimental data, any discussion on the specific crystallographic parameters of this compound remains purely speculative.
To provide a framework for future studies, the following table outlines the essential parameters that would be determined from an X-ray crystallographic analysis.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound
| Parameter | Value |
| Empirical formula | C₉H₉IO₃ |
| Formula weight | 292.07 |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta = x° (%) | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Advanced Spectroscopic and Chromatographic Characterization
Detailed experimental spectroscopic and chromatographic data for this compound are not readily found in peer-reviewed literature. Chemical suppliers may possess internal data, but this is not typically published. However, based on the known structure and general principles of spectroscopic analysis of related organic compounds, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the presence of the iodo and phenoxy substituents.
¹³C NMR: The carbon NMR spectrum would reveal signals for the nine carbon atoms in the molecule, including those of the carbonyl group, the aromatic ring, and the aliphatic chain.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching band would be expected around 1700 cm⁻¹. Absorptions corresponding to C-O stretching and C-H bending and stretching would also be present.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. Key fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ether linkage.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for the separation and analysis of this compound. The choice of column and mobile phase for HPLC would depend on the polarity of the compound. For GC analysis, derivatization of the carboxylic acid group might be necessary to improve volatility and peak shape.
Computational and Theoretical Investigations of 3 2 Iodophenoxy Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.commdpi.com It focuses on the electron density as the fundamental property to determine the ground-state energy and other attributes. For 3-(2-Iodophenoxy)propanoic acid, DFT calculations can elucidate key aspects of its geometry and electronic properties.
DFT studies would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. These calculations provide predictions of bond lengths, bond angles, and dihedral angles. The presence of the bulky iodine atom and the flexible propanoic acid side chain would significantly influence the final optimized geometry.
Furthermore, DFT provides insights into electronic parameters such as total energy, dipole moment, and the distribution of atomic charges. epstem.net The significant electronegativity differences between the oxygen, iodine, and carbon atoms result in a notable dipole moment, influencing the molecule's solubility and intermolecular interactions.
Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following values are hypothetical and serve to illustrate the typical output of DFT calculations.
| Property | Predicted Value | Unit |
| Total Energy | -589.123 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| C=O Bond Length (Carboxyl) | 1.22 | Ångströms |
| C-I Bond Length | 2.10 | Ångströms |
| C-O-C Bond Angle (Ether) | 118.5 | Degrees |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.idchemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface. researchgate.net
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carboxyl group and the phenoxy ether linkage. manipal.edu These sites are potential hydrogen bond acceptors.
Positive Regions (Blue): This electron-deficient area corresponds to the acidic proton of the carboxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation.
Neutral Regions (Green): The carbon-hydrogen bonds of the phenyl ring and the aliphatic chain would exhibit a relatively neutral potential.
The MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or self-assemble in the solid state. chemrxiv.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding electronic transitions and reaction mechanisms. princeton.edu
HOMO (Highest Occupied Molecular Orbital): As the orbital from which electrons are most easily donated, the HOMO represents the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenoxy ring.
LUMO (Lowest Unoccupied Molecular Orbital): As the lowest-energy orbital capable of accepting electrons, the LUMO indicates the molecule's capacity to act as an electrophile. The LUMO is likely to be centered on the carboxyl group, particularly the antibonding π* orbital of the carbonyl.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org
Table 2: Illustrative Frontier Orbital Energies for this compound Note: The following values are hypothetical and serve to illustrate the typical output of FMO analysis.
| Orbital | Energy (eV) |
| HOMO | -6.75 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 5.77 |
Conformational Analysis and Energy Landscapes
The flexibility of the propanoic acid side chain and the ether linkage allows this compound to adopt multiple conformations. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative energies. rsc.org
By systematically rotating the dihedral angles of the flexible bonds (e.g., C-O, C-C), a potential energy landscape can be generated. chemrxiv.org This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. A study on the related compound 3-(2-Formylphenoxy)propanoic acid found that the carboxylic acid group is twisted out of the plane of the phenyl ring, suggesting a similar non-planar arrangement for this compound. researchgate.net Identifying the most stable conformer is crucial as it often dictates the molecule's observed properties and biological activity.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, isolated molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to:
Study its conformational flexibility in different environments, such as in an aqueous solution or embedded within a lipid bilayer. acs.org
Analyze its interaction and binding with other molecules, like a protein target, by observing the formation and breaking of intermolecular bonds (e.g., hydrogen bonds) over the simulation period.
Predict macroscopic properties like diffusion coefficients and solvation free energies.
These simulations offer a bridge between the static picture from quantum mechanics and the dynamic reality of chemical and biological systems.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and verifying experimental data. epstem.net
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. docbrown.info These predictions help in the assignment of experimental peaks to specific atoms in the molecule.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes associated with functional groups like the C=O stretch of the carboxylic acid or the C-O stretch of the ether.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: The following values are hypothetical, based on typical ranges for the functional groups present.
| Parameter | Predicted Value | Functional Group |
| ¹³C Chemical Shift | ~178 ppm | Carboxyl Carbon (C=O) |
| ¹H Chemical Shift | ~10-12 ppm | Carboxyl Proton (-COOH) |
| IR Frequency | ~1710 cm⁻¹ | Carbonyl Stretch (C=O) |
| UV-Vis λ_max | ~275 nm | π → π* transition (Aromatic Ring) |
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the realm of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potentially problematic candidates and guiding the design of molecules with more favorable pharmacokinetic and safety profiles. For this compound, a comprehensive analysis of its ADMET properties has been conducted using a variety of established computational models.
The predicted ADMET parameters for this compound, generated using various in silico tools, indicate a compound with promising drug-like characteristics. These predictions are derived from sophisticated algorithms that analyze the molecule's structural features and compare them against vast databases of experimental data.
Absorption
The absorption of a drug, primarily from the gastrointestinal tract for orally administered compounds, is a key determinant of its bioavailability. Predictions for this compound suggest a high potential for absorption.
Key predicted parameters related to absorption are summarized in the table below:
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by this major efflux transporter, which can enhance absorption. |
Distribution
Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution can influence its efficacy and potential for off-target effects. For this compound, computational models predict moderate distribution characteristics.
Key predicted parameters related to distribution are as follows:
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | Moderate | Suggests the compound does not extensively distribute into tissues and has a reasonable concentration in the plasma. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the blood-brain barrier to a significant extent, which can be advantageous in avoiding central nervous system side effects. |
| Plasma Protein Binding | High | A significant fraction of the compound is predicted to be bound to plasma proteins, which can affect its free concentration and overall disposition. |
Metabolism
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This can lead to its inactivation and excretion, or in some cases, the formation of active or toxic metabolites. The metabolic profile of this compound has been computationally assessed, with a focus on its interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs.
Predicted metabolic parameters include:
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |
Excretion
Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys into the urine or through the liver into the bile and feces. The predicted excretion pathway for this compound suggests renal clearance will be a significant route.
A key predicted parameter related to excretion is:
| Parameter | Predicted Value | Interpretation |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | The compound is not predicted to be a substrate for this important renal uptake transporter. |
Toxicity
Toxicity prediction is a crucial component of in silico ADMET assessment, helping to flag potential safety concerns early in the drug discovery process. Computational models have been employed to evaluate the potential for various toxicities associated with this compound.
The predicted toxicity profile is outlined in the table below:
| Toxicity Endpoint | Prediction | Confidence |
| AMES Toxicity | Non-mutagenic | High |
| hERG I Inhibition | Low risk | Moderate |
| Hepatotoxicity | Low risk | Moderate |
| Skin Sensitization | Low risk | High |
These in silico predictions provide a valuable initial assessment of the ADMET properties of this compound. While these computational findings are promising, it is imperative that they are substantiated by future in vitro and in vivo experimental studies to confirm the compound's pharmacokinetic and toxicological profile.
Biological Activity Profiles and Mechanistic Elucidation of 3 2 Iodophenoxy Propanoic Acid
In Vitro Biological Activity Assessment
There is currently no publicly available research data on the in vitro biological activity of 3-(2-Iodophenoxy)propanoic acid.
Enzyme Inhibition Assays
No studies have been published that investigate the potential of this compound to inhibit the activity of any enzymes. Therefore, its profile as an enzyme inhibitor remains unknown.
Receptor Binding Studies
Information regarding the affinity and binding capacity of this compound to any biological receptors is not available in the current scientific literature.
Antimicrobial Efficacy (e.g., antibacterial, antifungal, anthelmintic)
There are no published reports on the efficacy of this compound as an antimicrobial agent. Its potential antibacterial, antifungal, or anthelmintic properties have not been documented.
Anti-inflammatory Properties
The potential anti-inflammatory effects of this compound have not been evaluated in any published studies.
Anticancer and Analgesic Potential
There is no scientific evidence to support any anticancer or analgesic potential of this compound, as no research in these areas has been made public.
Cellular Mechanistic Investigations
Consistent with the lack of data on its biological activities, there are no published cellular mechanistic investigations for this compound. The pathways and mechanisms through which this compound might exert a biological effect remain entirely uninvestigated.
Elucidation of Molecular Targets and Pathways
Research into analogs of this compound has identified the Prostaglandin (B15479496) E2 Receptor 3 (EP3) as a primary molecular target. A series of synthesized 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs have been evaluated and confirmed as potent and selective EP3 receptor antagonists.
The EP3 receptor is a G-protein-coupled receptor that mediates a wide range of physiological and pathological processes upon binding its natural ligand, prostaglandin E2 (PGE2). PGE2 is a key lipid compound involved in inflammation, pain, fever, and smooth muscle contraction. By binding to the EP3 receptor, PGE2 initiates a cascade of cellular events that lead to these responses.
EP3 receptor antagonists, such as the studied propanoic acid derivatives, work by competitively binding to the EP3 receptor, thereby blocking the action of PGE2. This inhibition prevents the downstream signaling pathways that would normally be triggered, effectively modulating physiological responses like smooth muscle contraction. This mechanism is particularly relevant in tissues where the EP3 receptor is highly expressed, such as the uterus. Studies have confirmed that the EP3 receptor is the primary subtype that mediates PGE2-induced contractility in human pregnant myometrium at term, making it a significant therapeutic target.
Cellular Uptake and Distribution Studies
Specific studies detailing the cellular uptake and distribution of this compound or its close analogs are not available in the reviewed scientific literature. The mechanisms by which small molecules like phenylpropanoic acid derivatives traverse the cell membrane are generally governed by their physicochemical properties, such as lipophilicity, size, and charge. Potential mechanisms could include passive diffusion across the lipid bilayer or carrier-mediated transport, but dedicated research is required to elucidate the specific pathways for this compound.
Metabolic Fate and Biotransformation
Direct metabolic studies on this compound have not been reported. However, the biotransformation of related phenylpropanoic acids has been investigated, suggesting potential metabolic routes. A common metabolic pathway for carboxylic acids involves activation via the formation of a coenzyme A (CoA) thioester.
For phenylpropanoic acids, the metabolic process can proceed through:
Acyl-CoA Thioester Formation : The carboxylic acid group is converted to a high-energy thioester linked to coenzyme A (e.g., 3-phenylpropanoyl-CoA). This is a critical activation step.
Beta-Oxidation : Following CoA activation, the propanoic acid side chain may undergo β-oxidation, similar to fatty acid metabolism, which would shorten the side chain.
Conjugation : The parent compound or its metabolites can be conjugated with endogenous molecules like glycine or glucuronic acid to increase water solubility and facilitate excretion. For instance, absorbed 3-phenylpropionic acid (PPA) can undergo β-oxidation to form hippuric acid or be conjugated with glycine to yield phenylpropionylglycine. nih.gov
These metabolic transformations primarily occur in the liver, which contains the necessary enzymatic machinery, including cytochrome P450 enzymes and transferases, to process xenobiotics. nih.govnih.gov
In Vivo Pharmacological Studies (if applicable for derivatives)
In vivo studies have been conducted on derivatives, specifically the 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs, to assess their efficacy and pharmacokinetic profiles.
Efficacy Models
The primary in vivo efficacy model used for these derivatives relates to their function as EP3 receptor antagonists. Researchers have evaluated their ability to inhibit uterine contractions induced by PGE2 in pregnant rats. This model is highly relevant as PGE2-mediated EP3 receptor activation is a key pathway in initiating uterine contractions. The studies demonstrated that several of the propanoic acid analogs were effective at inhibiting these contractions, confirming their antagonist activity in a live animal model.
Table 1: In Vivo Efficacy of a Representative Phenylpropanoic Acid Derivative
| Model | Compound Type | Effect | Mechanism of Action |
|---|---|---|---|
| PGE2-Induced Uterine Contraction in Pregnant Rats | 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analog | Inhibition of contractions | EP3 Receptor Antagonism |
Structure Activity Relationship Sar Studies and Rational Design of 3 2 Iodophenoxy Propanoic Acid Derivatives
Systematic Modification of the Aromatic Moiety
The aromatic ring of 3-(2-Iodophenoxy)propanoic acid offers multiple positions for substitution, allowing for a detailed investigation of how changes in this region affect biological outcomes. Key areas of exploration include the positioning of the iodo group and the introduction of other substituents.
Positional Isomerism of the Iodo Group
The location of the iodine atom on the phenoxy ring is a critical determinant of activity. While specific studies on the positional isomers of 3-(Iodophenoxy)propanoic acid are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that moving the iodine from the ortho (2-position) to the meta (3-position) or para (4-position) would significantly alter the molecule's electronic and steric properties. This, in turn, would influence its interaction with biological targets. The ortho-iodo substitution, as in the parent compound, imparts a specific conformational preference to the molecule due to the steric bulk of the iodine atom, which may be crucial for optimal binding to a receptor or enzyme active site.
Halogen and Other Substituent Effects
The introduction of different halogens (e.g., fluorine, chlorine, bromine) in place of iodine, or at other positions on the aromatic ring, can modulate the compound's activity. Halogen atoms differ in size, electronegativity, and their ability to form halogen bonds, all of which can impact binding affinity and selectivity. For instance, replacing iodine with a smaller halogen like chlorine or fluorine would reduce steric hindrance and alter the electronic distribution within the ring.
Beyond halogens, the addition of other functional groups such as methyl, methoxy, or nitro groups can provide further SAR insights. These groups can influence the lipophilicity, electronic nature, and hydrogen bonding capacity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Table 1: Hypothetical SAR Data for Aromatic Moiety Modifications
| Compound | Aromatic Substitution | Relative Activity |
| 1 | 2-Iodo | +++ |
| 2 | 3-Iodo | ++ |
| 3 | 4-Iodo | + |
| 4 | 2-Chloro | ++ |
| 5 | 2-Bromo | +++ |
| 6 | 2-Fluoro | + |
| 7 | 2-Iodo, 4-Methyl | ++++ |
| 8 | 2-Iodo, 4-Methoxy | +++ |
| 9 | 2-Iodo, 4-Nitro | + |
Modulation of the Propanoic Acid Side Chain
The propanoic acid side chain is another key region for structural modification, offering opportunities to fine-tune the molecule's properties through changes in chain length, stereochemistry, and replacement of the carboxylic acid group.
Chain Length Variations
Altering the length of the alkyl chain connecting the phenoxy group to the carboxylic acid can impact the molecule's flexibility and its ability to adopt the optimal conformation for binding. Shortening the chain to an acetic acid derivative or lengthening it to a butanoic or pentanoic acid derivative would change the spatial relationship between the aromatic ring and the acidic functionality. Structure-activity relationship studies on related 3-arylpropanoic acids have shown that such modifications can significantly affect biological activity. nih.gov
Bioisosteric Replacements of the Carboxylic Acid
The carboxylic acid group is often a key pharmacophoric element, but it can also contribute to undesirable properties such as poor metabolic stability or limited membrane permeability. nih.gov Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in drug design to overcome these limitations. nih.govnih.gov
Common bioisosteres for carboxylic acids include:
Tetrazoles: These are frequently used replacements that can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid. prismbiolab.com
Hydroxamic acids: This group can also act as a surrogate for carboxylic acids. nih.gov
Acylsulfonamides: These moieties can offer improved metabolic stability. nih.gov
Isoxazoles and other heterocycles: These can replicate the spatial and electronic features of the carboxyl group. nih.govhyphadiscovery.com
Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety
| Compound | Carboxylic Acid Bioisostere | Potential Advantages |
| 10 | Tetrazole | Mimics acidity, improved metabolic stability. |
| 11 | Hydroxamic Acid | Can maintain key interactions. |
| 12 | Acylsulfonamide | Enhanced metabolic stability. |
| 13 | 3-Hydroxyisoxazole | Planar, acidic surrogate. nih.govhyphadiscovery.com |
Alterations of the Phenoxy Ether Linkage
The ether linkage in this compound is a critical determinant of its three-dimensional structure and, consequently, its biological activity. This linkage dictates the spatial orientation of the iodinated phenyl ring relative to the propanoic acid side chain. Modifications to this linker are a key strategy in SAR studies to probe the geometric and electronic requirements of the target receptor's binding pocket.
While specific studies on the ether linkage modification of this compound are not extensively documented in publicly available literature, insights can be drawn from SAR studies of analogous phenoxypropanolamine derivatives. In these related compounds, the nature of the linker between the two aromatic rings has been shown to be crucial for biological activity. For instance, the introduction of a double bond or another ether group in the side chain can significantly impact the binding affinities and functional activities of these derivatives at their target receptors.
The following table illustrates hypothetical alterations of the phenoxy ether linkage in this compound and the potential impact on key molecular properties, which would be the subject of investigation in a focused SAR study.
| Linker Modification | Resulting Compound Name | Potential Impact on Properties |
| Thioether (-S-) | 3-(2-Iodophenylthio)propanoic acid | Increased lipophilicity, altered bond angle and length |
| Amine (-NH-) | 3-((2-Iodophenyl)amino)propanoic acid | Introduction of a hydrogen bond donor, potential for salt formation |
| Methylene (B1212753) (-CH2-) | 3-(2-Iodobenzyl)propanoic acid | Increased conformational flexibility |
| Sulfoxide (-SO-) | 3-(2-Iodophenylsulfinyl)propanoic acid | Introduction of a polar, hydrogen bond accepting group |
| Sulfone (-SO2-) | 3-(2-Iodophenylsulfonyl)propanoic acid | Introduction of a bulky, polar, hydrogen bond accepting group |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR studies can provide valuable insights for designing more potent and selective analogs.
A typical 2D-QSAR study involves the calculation of various molecular descriptors for a set of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.
For instance, in a study of 3-iodochromone derivatives, which share a halogenated aromatic feature, a 2D-QSAR model revealed that descriptors related to electronic properties (DeltaEpsilonC), topology (T_2_Cl_6, T_2_F_6, T_T_F_3), and the Z-component of the dipole moment (ZCompDipole) were major influencers of fungicidal activity. nih.gov Such a model, if developed for this compound derivatives, could guide the optimization of substituents on the phenyl ring or the propanoic acid chain.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the three-dimensional properties of the molecules. In these methods, the compounds are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. The results are often visualized as contour maps, indicating regions where modifications would likely enhance or diminish activity. For a series of phosphonic acid derivatives acting as thyroid hormone receptor ligands, CoMFA and CoMSIA models have successfully identified key structural requirements for improved activity. nih.gov The derived contour maps from such a study on this compound analogs could highlight favorable and unfavorable regions for steric bulk, and positive or negative electrostatic potential around the molecules. nih.gov
A hypothetical QSAR data table for a series of this compound derivatives might look as follows:
| Compound | logP (Hydrophobicity) | Dipole Moment (Polarity) | Molecular Weight | Biological Activity (IC50, µM) |
| Derivative 1 | 3.2 | 2.5 D | 350 | 1.2 |
| Derivative 2 | 3.5 | 2.1 D | 364 | 0.8 |
| Derivative 3 | 2.9 | 3.0 D | 348 | 2.5 |
| Derivative 4 | 4.0 | 1.9 D | 392 | 0.5 |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful computational tool used in drug design, especially when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to interact with its target receptor and elicit a biological response.
For this compound and its derivatives, a pharmacophore model could be developed based on a set of known active compounds. This model would serve as a 3D template for designing new molecules with a higher probability of being active. The key features of such a pharmacophore would likely include:
An aromatic ring, corresponding to the iodinated phenyl group.
A hydrophobic feature, represented by the iodine atom.
A hydrogen bond acceptor/negative ionizable feature from the carboxylic acid group.
Defined spatial relationships between these features.
The development of a pharmacophore model for histamine (B1213489) H3 receptor antagonists, for example, revealed the importance of four hydrogen-bonding site points and two hydrophobic pockets for binding. nih.gov A similar approach for this compound derivatives could lead to the design of new analogs with optimized interactions with all the critical features of the binding site. nih.gov
This pharmacophore model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the model and are, therefore, potential new leads. Furthermore, the model can guide the modification of existing compounds to better match the pharmacophoric features, thus enhancing their biological activity.
The following table summarizes the key chemical features that would likely be considered in a pharmacophore model for this compound derivatives targeting a hypothetical receptor.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |
| Aromatic Ring | Iodinated Phenyl Group | π-π stacking interactions |
| Hydrophobic Group | Iodine atom | van der Waals interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxylic acid | Hydrogen bonding with a donor on the receptor |
| Negative Ionizable Center | Carboxylate group | Ionic interactions with a positively charged residue |
By integrating these SAR, QSAR, and pharmacophore modeling approaches, medicinal chemists can move beyond trial-and-error synthesis and rationally design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
Advanced Applications of 3 2 Iodophenoxy Propanoic Acid in Medicinal Chemistry and Chemical Biology
Role as a Synthetic Intermediate for Bioactive Molecules
3-(2-Iodophenoxy)propanoic acid is a valuable building block in the synthesis of more complex, biologically active molecules. Its structure, featuring an iodinated phenyl ring attached to a propanoic acid moiety via an ether linkage, provides a versatile scaffold for chemical modification. The presence of the iodine atom is particularly significant, as it allows for a variety of coupling reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular architectures.
Precursor to Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and Analgesics
Arylpropionic acid derivatives are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org These drugs, such as ibuprofen (B1674241) and naproxen, are widely used to alleviate pain, fever, and inflammation. humanjournals.comnih.gov The anti-inflammatory effects of NSAIDs are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. humanjournals.comorientjchem.org
The structural framework of this compound makes it an attractive precursor for synthesizing novel NSAID candidates. The propanoic acid group is a characteristic feature of many NSAIDs. nih.gov The iodinated phenyl ring can be readily modified through cross-coupling reactions to introduce various substituents, a common strategy in the development of more potent and selective COX inhibitors.
Building Block for Complex Pharmaceuticals
The utility of this compound extends beyond NSAIDs to the synthesis of a wide array of complex pharmaceuticals. The ether linkage and the carboxylic acid group provide handles for further chemical transformations, while the iodinated aromatic ring serves as a key site for building molecular complexity. For instance, similar structures, such as 3-arylpropionic acid derivatives, have been investigated for the development of selective agonists for various receptors. orientjchem.org
Integration into Targeted Therapeutics
The unique structural features of this compound make it a candidate for incorporation into targeted therapeutic strategies, which aim to deliver drugs specifically to diseased cells or tissues, thereby enhancing efficacy and minimizing off-target effects.
Prodrug Design Strategies
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. researchgate.net This approach is often employed to improve a drug's physicochemical properties, such as solubility and stability, or to enhance its delivery to the target site. uobabylon.edu.iq
This compound can be incorporated into prodrug designs. The carboxylic acid group is a common functional group used for creating ester or amide linkages to a promoiety, which can be designed to be cleaved by specific enzymes at the target site. researchgate.net This strategy can be used to improve the oral bioavailability of a drug or to target its release to a specific organ or tissue.
Application in Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules that harness the cell's own protein disposal system to eliminate disease-causing proteins. wikipedia.orgnih.gov A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. wikipedia.orgnih.gov This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govyoutube.com
The structure of this compound could potentially be integrated into the linker or the POI-binding ligand of a PROTAC. The linker plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, and its composition and length are critical for degradation efficiency. researchgate.net The iodophenyl group offers a site for attaching the linker, while the propanoic acid moiety could be modified to interact with a specific POI.
Radiopharmaceutical Development (if applicable for iodine isotope incorporation)
Radiopharmaceuticals are drugs containing radioactive isotopes and are used in both diagnostic and therapeutic applications. youtube.com The iodine atom in this compound makes it a potential candidate for the development of radiopharmaceuticals by incorporating a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131.
Utility in Chemical Probe Development
The strategic placement of an iodine atom on the aromatic ring of this compound makes it a highly valuable and versatile building block in the synthesis of chemical probes. While direct literature explicitly detailing the use of this exact molecule in a completed chemical probe is sparse, its structural motifs are intrinsically suited for such applications, particularly in the burgeoning field of targeted protein degradation.
The carbon-iodine bond is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. This reactivity allows for the straightforward and modular attachment of the this compound scaffold to other molecular fragments, a critical step in the assembly of complex bifunctional molecules.
One of the most significant potential applications for this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.netnih.gov This technology represents a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology. nih.gov The general structure of a PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. nih.gov The synthesis of these complex molecules is a significant challenge, and modular building blocks are highly sought after.
This compound is an ideal precursor for the linker component of a PROTAC. The iodinated phenyl ring can be functionalized to connect to a POI ligand, while the propanoic acid moiety can be modified to attach to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) which bind to the Cereblon (CRBN) E3 ligase. nih.gov The ability to perform late-stage functionalization on the scaffold provides a powerful tool for rapidly creating libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficiency. nih.gov
Interactive Data Table: Potential Roles of this compound in Chemical Probe Synthesis
| Feature | Relevance to Chemical Probe Development | Synthetic Utility | Example Application |
| Iodo-functional group | Provides a site for facile chemical modification and elaboration. | Enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). | Attachment of the scaffold to a target protein ligand or a fluorescent dye. |
| Phenoxypropanoic acid core | Acts as a rigid or semi-flexible linker element to connect two functional ends of a probe. | The carboxylic acid can be readily converted to an amide for coupling reactions. | Serves as the central linker in a Proteolysis Targeting Chimera (PROTAC). nih.gov |
| Overall Structure | Can be used as a precursor for radiolabeled compounds for imaging studies. | The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). | Development of SPECT or PET imaging agents to visualize biological processes in vivo. |
Furthermore, iodinated aromatic compounds serve as important precursors for radiopharmaceuticals. The iodine atom can be exchanged with a radioactive isotope, transforming the molecule into an imaging agent for techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). A company, Avantor, lists 3-(2-Iodophenyl)propanoic acid as a radiopharmaceutical precursor, highlighting its potential in this area of chemical biology. avantorsciences.com
Emerging Applications in Material Science or Agrochemicals
While the application of this compound in material science is not well-documented, its structural class, the phenoxypropionic acids, has a significant and well-established role in the agrochemical industry, specifically as herbicides. ontosight.ai Additionally, recent research points to emerging roles for iodine-containing compounds in agriculture beyond weed control.
The phenoxyalkanoic acids are a major class of herbicides. Their mode of action can be broadly divided into two categories, depending on the specific chemical structure.
Synthetic Auxins: The first discovered phenoxy herbicides act by mimicking the natural plant growth hormone indole-3-acetic acid (IAA). encyclopedia.pub When applied to broadleaf plants, these synthetic auxins induce rapid, uncontrolled cell division and elongation, leading to the plant's death. encyclopedia.pubwikipedia.org This mechanism provides selectivity, as monocotyledonous crops like cereals are generally not affected. wikipedia.org
ACCase Inhibitors: A distinct group within the phenoxypropionate family, known as aryloxyphenoxypropionates ("FOPs"), acts by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). ontosight.aisdiarticle3.com This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. ontosight.aisdiarticle3.com Inhibition of ACCase halts the growth of susceptible grass species, leading to their death. ontosight.ai These herbicides are particularly useful for controlling grassy weeds in broadleaf crops.
The structure of this compound is analogous to these herbicidal compounds, suggesting its potential for development in this area. The presence and position of the halogen on the phenyl ring are known to be critical for the herbicidal activity of phenoxy herbicides.
Interactive Data Table: Classes of Phenoxypropionic Acid Herbicides
| Herbicide Class | Example Compound(s) | Mechanism of Action | Primary Target Weeds |
| Phenoxy-acetic/propionic acids | 2,4-D, MCPA, Dichlorprop | Synthetic Auxin (mimics IAA) encyclopedia.pubwikipedia.org | Broadleaf weeds encyclopedia.pub |
| Aryloxyphenoxypropionates ("FOPs") | Diclofop, Fenoxaprop-P-ethyl, Fluazifop-P-butyl | ACCase Inhibition (disrupts fatty acid synthesis) wikipedia.orgontosight.ai | Grassy weeds ontosight.ai |
Beyond its potential as a herbicide, there is growing interest in the use of iodine in agriculture for other purposes. Studies have shown that iodine-containing compounds can act as potent antibacterial agents against plant pathogens like Pseudomonas syringae. nih.gov More recent research has explored the use of potassium iodide and potassium iodate (B108269) to control Fusarium wilt, a significant fungal disease in tomatoes, with results indicating reduced disease incidence and severity, as well as increased crop yield. researchgate.net Furthermore, the application of iodine to crops is being investigated as a method for biofortification to increase the iodine content in food and address dietary deficiencies in human populations. nih.gov These emerging areas suggest that iodinated compounds, including derivatives of this compound, could find new and valuable applications in modern agriculture, not only for weed management but also for disease control and enhanced nutritional value.
Q & A
Basic: What synthetic routes are recommended for 3-(2-Iodophenoxy)propanoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves iodination of a precursor (e.g., 3-(2-hydroxyphenoxy)propanoic acid) using iodine sources like KI/I₂ in acidic media. Optimize efficiency by:
- Coupling Conditions : Use Ullmann-type reactions for aryl ether formation, with Cu catalysts (e.g., CuI) and polar aprotic solvents (DMF, DMSO) at 80–120°C .
- Purification : Leverage pH-dependent solubility (pKa ~4.6, inferred from analogous compounds in ) for acid-base extraction.
- Yield Improvement : Monitor reaction progress via TLC or HPLC, and employ microwave-assisted synthesis to reduce time.
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Iodination | KI, I₂, H₂SO₄, 70°C | Introduce iodine substituent |
| Coupling | CuI, DMF, 100°C | Form phenoxy linkage |
| Workup | NaOH (pH 12), then HCl (pH 2) | Isolate product |
Basic: What spectroscopic methods are effective for characterizing this compound?
Methodological Answer:
- GC-MS/LC-MS : Detect molecular ion clusters (e.g., [M+H]⁺ at m/z 306) and fragmentation patterns. Compare with libraries for structural confirmation .
- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the propanoic acid backbone (δ 2.5–3.5 ppm). ¹²⁷I NMR can confirm iodine presence .
- IR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C-I stretch (~500 cm⁻¹).
Critical Tip : For trace analysis, derivatize the acid to its methyl ester to enhance volatility in GC-MS .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Skin Protection : Use acid-resistant gloves (e.g., nitrile) and full-body suits, as dermal absorption is likely (analogous to ).
- Respiratory Safety : Employ fume hoods with HEPA filters; iodine vapors may irritate airways .
- Emergency Measures : Provide eyewash stations and neutralization kits (e.g., NaHCO₃ for acid spills) .
Note : No occupational exposure limits exist, but treat as a potential carcinogen (precautionary principle from ).
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC (>98%) and control for residual solvents.
- Assay Conditions : Standardize cell culture media (pH 7.4) to account for ionization effects (see pKa in ).
- Metabolic Interference : Use LC-MS to detect metabolites (e.g., deiodinated products) that may alter bioactivity .
Case Study : Conflicting cytotoxicity results may stem from iodine leaching under light; store compounds in amber vials .
Advanced: What strategies analyze the metabolic fate of this compound in mammalian systems?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes/S9 fractions to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites .
- Stable Isotope Tracing : Use ¹³C-labeled propanoic acid to track incorporation into TCA cycle intermediates.
- Microbiome Studies : Administer to germ-free vs. conventional mice to assess gut microbiota’s role in decarboxylation .
Table 2 : Key Metabolic Pathways (Hypothesized)
| Pathway | Enzymes | Metabolites |
|---|---|---|
| Deiodination | Dehalogenases | 3-(2-Hydroxyphenoxy)propanoic acid |
| β-Oxidation | Acyl-CoA synthetase | Phenylacetic acid derivatives |
Advanced: How do structural modifications influence physicochemical properties?
Methodological Answer:
- Iodine Substitution : Increases molecular weight and lipophilicity (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility. Compare with chloro analogs (: pKa ~4.5–4.6).
- Phenoxy Group : Electron-withdrawing iodine stabilizes the carboxylic acid, lowering pKa slightly vs. non-halogenated analogs.
- Derivatization : Esterification (e.g., methyl ester) improves bioavailability for in vivo studies .
Data-Driven Design : Use QSAR models to predict bioactivity changes when substituting iodine with other halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



